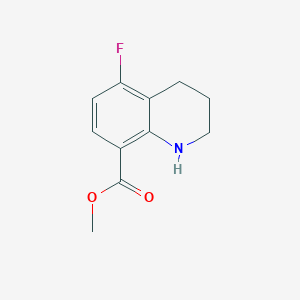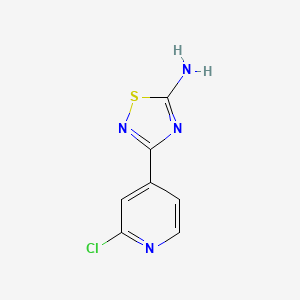
2-(Azetidin-3-yl)-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-5-chlorobenzoic acid is a compound that features a unique combination of an azetidine ring and a chlorobenzoic acid moiety Azetidine is a four-membered nitrogen-containing heterocycle, while chlorobenzoic acid is a derivative of benzoic acid with a chlorine substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-chlorobenzoic acid typically involves the formation of the azetidine ring followed by its attachment to the chlorobenzoic acid moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction efficiently forms functionalized azetidines, although it has some inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the formation of the azetidine ring followed by its functionalization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-5-chlorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the benzoic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of azetidine N-oxides, while substitution of the chlorine atom can yield various substituted benzoic acids.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-5-chlorobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-5-chlorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine ring and chlorobenzoic acid moiety can interact with different biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activity.
Azetidine-3-carboxylic acid: An analogue of β-proline, used as a building block in peptide synthesis.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, evaluated for its potency as a GABA-uptake inhibitor.
Uniqueness
2-(Azetidin-3-yl)-5-chlorobenzoic acid is unique due to the presence of both the azetidine ring and the chlorobenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10ClNO2 |
|---|---|
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-5-chlorobenzoic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-1-2-8(6-4-12-5-6)9(3-7)10(13)14/h1-3,6,12H,4-5H2,(H,13,14) |
Clé InChI |
RCXFZONPOJNWFA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


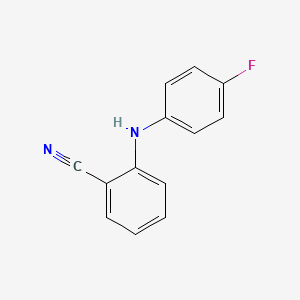

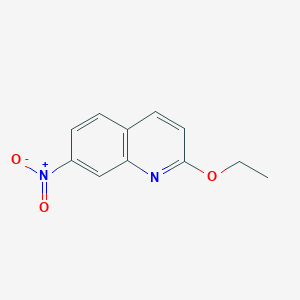
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
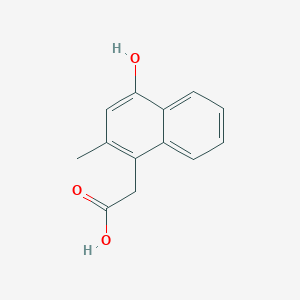

![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
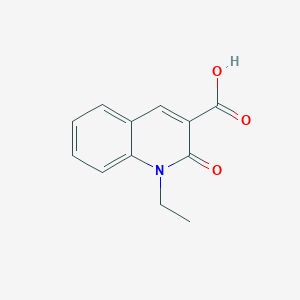
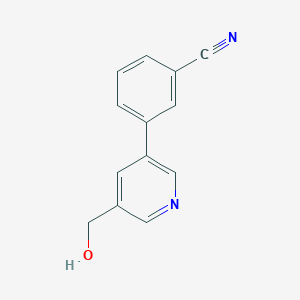

![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
